1,4-Dimethylbis-lactone
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Overview
Description
1,4-Dimethylbis-lactone is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylbis-lactone typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the furan ring through cyclization of appropriate precursors.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.
Methylation: Introduction of methyl groups through methylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better efficiency and control.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylbis-lactone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethylbis-lactone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Furan: A simpler furan derivative with a single ring structure.
Tetrahydrofuran: A saturated furan derivative with a five-membered ring.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Uniqueness
1,4-Dimethylbis-lactone is unique due to its complex ring structure and specific functional groups, which confer distinct chemical and biological properties compared to simpler furan derivatives.
Properties
CAS No. |
129679-50-1 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
1,4-dimethyl-5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
InChI Key |
VGVJHBAJIFZPJX-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
Canonical SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
Synonyms |
1,4-Dimethylbis-lactone |
Origin of Product |
United States |
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